molecular formula C7H13NO4 B3328841 4-Amino-5-ethoxy-5-oxopentanoic acid CAS No. 52454-78-1

4-Amino-5-ethoxy-5-oxopentanoic acid

Cat. No. B3328841
CAS RN: 52454-78-1
M. Wt: 175.18 g/mol
InChI Key: SYQNQPHXKWWZFS-UHFFFAOYSA-N
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Description

“4-Amino-5-ethoxy-5-oxopentanoic acid” is a chemical compound with the molecular formula C7H13NO4 . It is also known as “(S)-4-amino-5-ethoxy-5-oxopentanoic acid hydrochloride” with a CAS Number of 64942-50-3 . The compound has a molecular weight of 211.65 .


Synthesis Analysis

The synthesis of “4-Amino-5-ethoxy-5-oxopentanoic acid” involves a series of chemical reactions. One method involves the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions . Another method involves the reaction of levulinic acid by esterification and bromination to give methyl 5- or 3-bromolevulinates, which is then subjected to reaction with potassium phthalimide without separation in the presence of DMF followed by acidolysis .


Molecular Structure Analysis

The InChI code for “4-Amino-5-ethoxy-5-oxopentanoic acid” is 1S/C7H13NO4.ClH/c1-2-12-7(11)5(8)3-4-6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-5-ethoxy-5-oxopentanoic acid” include a molecular weight of 211.65 , and it appears as a solid at room temperature . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 295.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .

properties

IUPAC Name

4-amino-5-ethoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQNQPHXKWWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-ethoxy-5-oxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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